Cas no 62596-34-3 (Cyclomulberrochromene)
Cyclomulberrochromene Chemical and Physical Properties
Names and Identifiers
-
- Cyclomulberrochromene
- Cyclomorusin
- Cyclomerusin
- [ "" ]
- 6,11-Dihydroxy-3,3-dimethyl-8-(2-methyl-propenyl)-3H,8H-bis(1)benzopyrano(4,3-b:6',5'-e)pyran-7-one
- BDBM50343137
- D85109
- 6,11-Dihydroxy-3,3-dimethyl-8-(2-methyl-1-propenyl)-3H,7H,8H-bis[1]benzopyrano[4,3-b:6',5'-e]pyran-7-one, 9CI
- 6,11-Dihydroxy-3,3-dimethyl-8-(2-methylprop-1-en-1-yl)-3H,7H,8H-[1]benzopyrano[4,3-b]pyrano[2,3-h][1]benzopyran-7-one
- CHEBI:132868
- Cyclomorusin A
- 11,19-dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one
- LMPK12110913
- 6,11-dihydroxy-3,3-dimethyl-8-(2-methylprop-1-en-1-yl)-3H,7H,8H-chromeno[4,3-b]pyrano[2,3-h]chromen-7-one
- CHEMBL1770313
- 6,11-Dihydroxy-3,3-dimethyl-8-(2-methyl-1-propenyl)-3H,7H,8H-bis[1]benzopyrano[4,3-b:6',5'-e]pyran-7-one
- AKOS032948896
- 11,19-dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{17,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one
- B0005-458158
- 62596-34-3
- C17867
- DTXSID30978167
- 6,11-Dihydroxy-3,3-dimethyl-8-(2-methyl-propenyl)-3H,8H-bis[1]benzopyrano[4,3-b:6',5'-e]pyran-7-one
- FS-9284
- Cycolmorusin, 2
- 6,11-dihydroxy-3,3-dimethyl-8-(2-methylprop-1-en-1-yl)-3H,7H,8H-chromeno(4,3-b)pyrano(2,3-h)chromen-7-one
- 6,11-Dihydroxy-3,3-dimethyl-8-(2-methyl-1-propenyl)-3H,7H,8H-bis(1)benzopyrano(4,3-b:6',5'-e)pyran-7-one, 9ci
- 6,11-Dihydroxy-3,3-dimethyl-8-(2-methyl-1-propenyl)-3H,7H,8H-bis(1)benzopyrano(4,3-b:6',5'-e)pyran-7-one
- 11,19-dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo(12.8.0.03,12.04,9.017,22)docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one
- DA-72478
-
- Inchi: 1S/C25H22O6/c1-12(2)9-19-21-22(28)20-16(27)11-18-15(7-8-25(3,4)31-18)23(20)30-24(21)14-6-5-13(26)10-17(14)29-19/h5-11,19,26-27H,1-4H3
- InChI Key: GDQXJMLXEYSICD-UHFFFAOYSA-N
- SMILES: O1C2C3C=CC(=CC=3OC(/C=C(\C)/C)C=2C(C2=C(C=C3C(C=CC(C)(C)O3)=C12)O)=O)O
Computed Properties
- Exact Mass: 418.14200
- Monoisotopic Mass: 418.141638
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 1
- Complexity: 850
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.2
- XLogP3: 5.2
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.4±0.1 g/cm3
- Melting Point: 256-257°C
- Boiling Point: 659.9±55.0 °C at 760 mmHg
- Flash Point: 230.4±25.0 °C
- Refractive Index: 1.696
- PSA: 89.13000
- LogP: 5.45510
- Vapor Pressure: 0.0±2.1 mmHg at 25°C
Cyclomulberrochromene Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Cyclomulberrochromene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3744-1 mg |
Cyclomorusin |
62596-34-3 | 1mg |
¥2355.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3744-5mg |
Cyclomorusin |
62596-34-3 | 5mg |
¥ 7150 | 2024-07-20 | ||
| TargetMol Chemicals | TN3744-5 mg |
Cyclomorusin |
62596-34-3 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| TargetMol Chemicals | TN3744-1 mL * 10 mM (in DMSO) |
Cyclomorusin |
62596-34-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 10750 | 2023-09-15 | |
| 1PlusChem | 1P00EHAR-1mg |
Cyclomulberrochromene |
62596-34-3 | 96% | 1mg |
$408.00 | 2024-04-22 | |
| A2B Chem LLC | AG74803-1mg |
Cyclomorusin |
62596-34-3 | 96% | 1mg |
$370.00 | 2024-04-19 | |
| Ambeed | A484437-5mg |
Cyclomorusin |
62596-34-3 | 98+% | 5mg |
$2330.0 | 2025-04-18 | |
| Aaron | AR00EHJ3-5mg |
Cyclomulberrochromene |
62596-34-3 | 98% | 5mg |
$582.00 | 2023-12-14 | |
| 1PlusChem | 1P00EHAR-5mg |
Cyclomulberrochromene |
62596-34-3 | 96% | 5mg |
$1009.00 | 2024-04-22 | |
| A2B Chem LLC | AG74803-5mg |
Cyclomorusin |
62596-34-3 | 96% | 5mg |
$885.00 | 2024-04-19 |
Cyclomulberrochromene Suppliers
Cyclomulberrochromene Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on Cyclomulberrochromene
Chemical Profile of Cyclomulberrochromene (CAS No: 62596-34-3)
Cyclomulberrochromene, identified by the Chemical Abstracts Service Number (CAS No) 62596-34-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This heterocyclic compound belongs to the chromene class, characterized by a benzopyran structure, which lends it unique electronic and photophysical properties. The molecular framework of Cyclomulberrochromene incorporates multiple fused rings, contributing to its complex reactivity and potential applications in various scientific domains.
The synthesis of Cyclomulberrochromene involves intricate organic transformations, often requiring multi-step protocols to achieve high purity and yield. Researchers have explored different synthetic pathways, including cyclization reactions and condensation processes, to optimize the production of this compound. The structural complexity of Cyclomulberrochromene presents both challenges and opportunities for chemists, as it allows for modifications that can tailor its properties for specific applications.
In recent years, Cyclomulberrochromene has been studied for its potential applications in pharmaceuticals, particularly in the development of bioactive molecules. Its chromene core exhibits fluorescence properties, making it a candidate for use in sensors and imaging agents. Additionally, the compound’s ability to undergo metal coordination has opened avenues for its use in catalysis and material science. The latest research indicates that Cyclomulberrochromene derivatives may exhibit promising biological activities, including anti-inflammatory and antioxidant effects, which are being further investigated in preclinical studies.
The photophysical behavior of Cyclomulberrochromene is another area of active investigation. Studies have demonstrated that the compound can be used to develop light-emitting materials, such as OLEDs (Organic Light Emitting Diodes), due to its efficient fluorescence emission. The tuning of emission wavelengths through structural modifications offers exciting possibilities for applications in display technologies and optoelectronics. Furthermore, the compound’s stability under various conditions makes it a suitable candidate for industrial applications where durability is essential.
From a medicinal chemistry perspective, the scaffold of Cyclomulberrochromene provides a versatile platform for drug discovery. By incorporating functional groups or substituents that enhance bioavailability or target specific biological pathways, researchers aim to develop novel therapeutic agents. Preliminary studies have shown that certain derivatives of Cyclomulberrochromene exhibit inhibitory activity against enzymes involved in disease processes, suggesting their potential as lead compounds for drug development.
The environmental impact of synthesizing and utilizing Cyclomulberrochromene is also a consideration in modern chemical research. Efforts are being made to develop greener synthetic methods that minimize waste and reduce energy consumption. These sustainable approaches align with the broader goals of green chemistry and are essential for ensuring the long-term viability of chemical products like Cyclomulberrochromene.
Future directions in the study of Cyclomulberrochromene include exploring its role in nanotechnology and advanced materials. The compound’s ability to form stable complexes with metals and other organic molecules makes it a promising candidate for nanocatalysts and functional materials. Additionally, its fluorescence properties could be exploited in the development of smart materials that respond to external stimuli, such as light or temperature changes.
In conclusion, Cyclomulberrochromene (CAS No: 62596-34-3) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and versatile reactivity make it a valuable asset in pharmaceutical research, materials science, and beyond. As ongoing studies continue to uncover new possibilities for this molecule, its significance is expected to grow further, driving innovation and discovery in the chemical sciences.
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